molecular formula C16H18BrN3O4S B2983749 5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380192-75-4

5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine

Cat. No.: B2983749
CAS No.: 2380192-75-4
M. Wt: 428.3
InChI Key: USHAHFSWXGNJLY-UHFFFAOYSA-N
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Description

5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is a complex organic compound that features a brominated pyrimidine ring, a sulfonyl piperidine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonylation: The attachment of the sulfonyl group to the piperidine ring.

    Methoxylation: The addition of the methoxy group to the phenyl ring.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Sulfonylation often involves the use of sulfonyl chlorides and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminopyrimidine derivative, while oxidation of the methoxy group could produce a hydroxyphenyl derivative.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl piperidine moiety distinguishes it from other brominated pyrimidines and enhances its versatility in synthetic applications .

Properties

IUPAC Name

5-bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4S/c1-23-14-3-2-4-15(9-14)25(21,22)20-7-5-13(6-8-20)24-16-18-10-12(17)11-19-16/h2-4,9-11,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHAHFSWXGNJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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